molecular formula C9H19ClO B1597271 Chloromethyl octyl ether CAS No. 24566-90-3

Chloromethyl octyl ether

Cat. No. B1597271
CAS RN: 24566-90-3
M. Wt: 178.7 g/mol
InChI Key: YUMNZEWYPUBSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Chloromethyl octyl ether (CMOE) is an organic compound with the formula CH₃(CH₂)₇OCH₂Cl.

  • It is a colorless liquid and belongs to the class of chloroalkyl ethers.

  • CMOE is used as an alkylating agent and an industrial solvent.

  • In organic synthesis, it serves as a chloromethylation reagent and is often referred to as MOM-Cl or MOM chloride.





  • Synthesis Analysis



    • CMOE can be synthesized through various methods, including chloromethylation reactions.

    • For example, it has been employed in the chloromethylation of calixarene and polyetherethersulphone-polyethersulphone copolymers.





  • Molecular Structure Analysis



    • The molecular formula of CMOE is C₉H₁₉ClO, with a molecular weight of 178.70 g/mol.

    • The structure consists of an octyl group (CH₃(CH₂)₇) connected to a chloromethyl group via an ether linkage (OCH₂Cl).





  • Chemical Reactions Analysis



    • CMOE can undergo acidic cleavage by strong acids, leading to the formation of an alcohol and an alkyl halide.

    • It is also used for introducing the methoxymethyl ether (MOM) protecting group in organic synthesis.





  • Physical And Chemical Properties Analysis



    • CMOE is a colorless liquid with a boiling point of 184-185°C.

    • It has a density of 0.924 g/mL at 25°C and a refractive index of 1.437.

    • Safety precautions include avoiding skin and eye contact, inhalation, and sources of ignition.




  • Scientific Research Applications

    Results

    The specific surface area, pore volume, and pore size distribution are analyzed using dynamic desorption of nitrogen, cyclohexane regain, and mercury porosimetry. The microspheres exhibit a specific surface area greater than 1000 m²/g and a high micropore content .

    Chloromethylation of Calixarenes

    Methods of Application

    Results: The chloromethylated calixarenes can be used to synthesize complex molecules with specific properties and functions .

    Synthesis of Chloromethylated Polymers

    Methods of Application

    Results: The resulting chloromethylated polymers exhibit enhanced properties suitable for high-performance applications .

    Modification of Polyetherethersulphone-Polyethersulphone Copolymers

    Methods of Application

    Results: The modified copolymers demonstrate improved characteristics for specialized industrial applications .

    Preparation of Palladium Catalysts

    Methods of Application

    Results: The palladium-loaded sorbents show efficient catalytic activity and can be easily separated from the reaction mixture, enhancing the sustainability of the catalytic process .

    Water Treatment Applications

    Methods of Application

    Results: The treated water shows significant reduction in the concentration of harmful components, contributing to the effectiveness of water purification systems .

    Manufacture of Dodecylbenzyl Chloride

    Methods of Application

    Results: The yield of dodecylbenzyl chloride is optimized through this method, providing a high-purity product for further industrial applications .

    Water Repellents

    Methods of Application

    Results: Treated materials show significant improvement in water resistance, measured by contact angle analysis and water absorption tests .

    Ion-Exchange Resins

    Methods of Application

    Results: The resulting ion-exchange resins exhibit high ion-exchange capacities and are used in water purification and chemical separation processes .

    Methods of Application

    Results: The protected alcohols are stable under various reaction conditions and can be selectively deprotected at a later stage .

    Synthesis of Polymers

    Methods of Application

    Results: The synthesized polymers with chloromethyl groups exhibit unique properties suitable for specialized applications such as high-performance materials .

    Industrial Solvent

    Methods of Application

    Results: The use of CMOE as a solvent can lead to improved reaction rates and yields due to its favorable solvation properties .

    Anion Exchange Membranes

    Methods of Application

    Results: These membranes exhibit enhanced hydroxide ion transport and reduced fuel penetration, leading to improved performance in fuel cell applications .

    Hyper Cross-Linked Polymers (HCPs)

    Methods of Application

    Results: The resulting HCPs are used in applications such as water treatment, gas storage, supercapacitors, sensing, catalysis, drug delivery, and chromatographic separations .

    Methanesulfonic Acid/Sulfuric Acid-Based Route

    Methods of Application

    Results: This method provides an easily controllable route for the chloromethylation of PEEK, leading to materials with tailored properties for specific industrial uses .

    Safety And Hazards



    • CMOE is harmful by inhalation, skin contact, and ingestion.

    • It may cause drowsiness or dizziness.

    • Precautions include proper ventilation and avoiding contact with skin and eyes.




  • Future Directions



    • Research on CMOE could explore its applications in various fields, such as ion exchange membranes or other functional materials.




    Please note that the information provided here is based on available data, and further research may be needed for specific applications. If you have any additional questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    1-(chloromethoxy)octane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H19ClO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YUMNZEWYPUBSQA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCOCCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H19ClO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60336579
    Record name Chloromethyl octyl ether
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60336579
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Chloromethyl octyl ether

    CAS RN

    24566-90-3
    Record name Chloromethyl octyl ether
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60336579
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Chloromethyl octyl ether
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    75 g (2.5 mole) of paraformaldehyde were stirred in 250 ml 1,1,2-trichloroethane with 268 ml (2.5 mole) 1-octanol at 0°-5° C. HCl gas was passed for one hour. The product chloromethyloctyl ether can be isolated by evaporation of the excess solvent. Alternatively, a stock solution of 3M concentration is made in 1,1,2-trichloroethane and used as such, or kept refrigerated. Chloromethyloctylether may be distilled, b.p. 63°-64° C. (0.7 torr).
    Quantity
    75 g
    Type
    reactant
    Reaction Step One
    Quantity
    268 mL
    Type
    reactant
    Reaction Step One
    Quantity
    250 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    33 g (1.1 mole) of (CH2O)n were stirred in 100 ml 1,1,2-trichloroethane with 130 g (1.0 mole) 1-octanol at 0°-5° C. HCl gas was passed for one hour. The product was analysed by MS-GC, as described in example 7 and was found to contain 2.3% bis-chloromethylether.
    [Compound]
    Name
    (CH2O)n
    Quantity
    33 g
    Type
    reactant
    Reaction Step One
    Quantity
    130 g
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Chloromethyl octyl ether
    Reactant of Route 2
    Reactant of Route 2
    Chloromethyl octyl ether
    Reactant of Route 3
    Reactant of Route 3
    Chloromethyl octyl ether
    Reactant of Route 4
    Chloromethyl octyl ether
    Reactant of Route 5
    Chloromethyl octyl ether

    Citations

    For This Compound
    109
    Citations
    BC Park, DN Kevill - Journal of Chemical Research, 2012 - journals.sagepub.com
    … The specific rates of solvolysis have been determined for chloromethyl ethyl ether (3) and chloromethyl octyl ether (4) at –10.0 C and for chloromethyl methyl sulfide (5) at 25.0 C in a …
    Number of citations: 4 journals.sagepub.com
    X Yan, X Wu, G He, S Gu, X Gong… - Journal of Applied …, 2015 - Wiley Online Library
    … Methanesulfonic acid (CH 3 SO 3 H) is used as the solvent, sulfuric acid is the catalyst, and chloromethyl octyl ether (CMOE) is the chloromethylating reagent. The effects of polymer …
    Number of citations: 6 onlinelibrary.wiley.com
    C Yan, S Zhang, D Yang, X Jian - Journal of applied polymer …, 2008 - Wiley Online Library
    … membrane material was successfully prepared from poly(phthalazinone ether sulfone ketone), with concentrated sulfuric acid as the solvent and catalyst, and chloromethyl octyl ether …
    Number of citations: 56 onlinelibrary.wiley.com
    BG ZHANG, SH ZHANG, DB XING, CX YIN… - Acta Chimica …, 2011 - sioc-journal.cn
    … The effects of chloromethyl octyl ether quantity on degree of chloromethylation (DCM) of chloromethylated poly(phthalazinone ether ketone ketone) (CMPPEKK) were investigated. 1H …
    Number of citations: 12 sioc-journal.cn
    P Šálek, D Horák - e-Polymers, 2011 - degruyter.com
    … All microspheres were chloromethylated with chloromethyl methyl ether (CMME), chloromethyl ethyl ether (CMEE) or chloromethyl octyl ether (CMOE) to investigate the effect of the …
    Number of citations: 9 www.degruyter.com
    J Pilarz, J Feder-Kubis, VV Melent'ev… - Journal of Molecular …, 2020 - Elsevier
    … At the first stage the chloromethyl octyl ether (1) was synthesized and the new 3-ethyl-1-octyloxymethylimidazolium chloride [C 2 -IM-C 1 OC 8 ][Cl] IL (2) – at the second one. The new 3-…
    Number of citations: 14 www.sciencedirect.com
    W Lu, ZG Shao, G Zhang, J Li, Y Zhao, B Yi - Solid State Ionics, 2013 - Elsevier
    … Study results indicated that BCMB had higher reactivity than chloromethyl octyl ether under similar reaction conditions. The chloromethylated poly (phthalazinon ether sulfone ketone) (…
    Number of citations: 43 www.sciencedirect.com
    A Bastrzyk, J Feder-Kubis - Colloids and Surfaces A: Physicochemical and …, 2018 - Elsevier
    … Chloromethyl octyl ether (1) was prepared by passing HCl through a mixture of formaldehyde and octanol as described previously [30]. The obtained chloromethyl octyl ether was …
    Number of citations: 15 www.sciencedirect.com
    M Almi, A Arduini, A Casnati, A Pochini, R Ungaro - Tetrahedron, 1989 - Elsevier
    … Vls the procedure described for (2sJ, 1.15 g (1.2 molJ of octsmethoxycalix[S] srene was treated with 17.0 g (95 nnnolJ of chloromethyl octyl ether and 4.5 ml (30 mmolJ of snc1 4 and …
    Number of citations: 222 www.sciencedirect.com
    X Yan, G He, S Gu, X Wu, L Du, H Zhang - Journal of membrane science, 2011 - Elsevier
    … CMPEEK was successfully synthesized by chloromethylating PEEK using concentrated sulfuric acid as the solvent and chloromethyl octyl ether as the chloromethylating agent. Its DC …
    Number of citations: 139 www.sciencedirect.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.